![molecular formula C11H11NO B1314643 6-(Aminomethyl)-2-naphthol CAS No. 199387-77-4](/img/structure/B1314643.png)
6-(Aminomethyl)-2-naphthol
Overview
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
The synthesis of aminomethyl compounds can vary greatly depending on the specific compound. For example, one method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives .Chemical Reactions Analysis
Aminomethyl compounds can undergo a variety of chemical reactions. For instance, primary aliphatic amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary greatly. For example, aminomethyl propanol has a molecular formula of C4H11NO and an average mass of 89.136 Da .Scientific Research Applications
Synthesis and Application in Chemical Reactions
6-(Aminomethyl)-2-naphthol and its derivatives are primarily involved in synthetic chemical processes. The literature reveals various synthetic approaches to aminomethylation of hydroxy derivatives of naphthalenes, such as 2-naphthol. These processes typically involve Mannich aminomethylation or a similar condensation known as aminobenzylation. Various catalysts and activators are used to simplify these procedures and increase the yields of the target compounds (Slitikov & Evdokimenkova, 2021).
Application in Polymer Science
In polymer science, 6-(Aminomethyl)-2-naphthol derivatives are used for creating specialized ligands. For instance, a polymer-supported BINOL (1,1'-Bi-2-naphthol) was synthesized using aminomethyl polystyrene resin and found to be more enantioselective in certain chemical reactions than its non-polymer-supported analog (Yang et al., 2000).
Catalytic and Photocatalytic Applications
6-(Aminomethyl)-2-naphthol derivatives are used in catalytic processes. For example, PbS nanoparticles have been used as a catalyst in the synthesis of amidoalkyl naphthols, a process that offers high yields and environmental benefits (Borhade et al., 2012). Additionally, the compound has found application in photocatalytic activities, such as in the degradation of β-naphthol using novel photocatalysts (Ma et al., 2017).
Adsorption and Environmental Applications
In environmental science, hypercrosslinked polymeric adsorbents modified by the phenolic hydroxyl group of 2-naphthol have been developed for selective adsorption processes. These adsorbents show high capacity and specificity, demonstrating the potential for environmental cleanup applications (Yuan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(aminomethyl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYVOUKVPUKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473469 | |
Record name | 6-(Aminomethyl)-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199387-77-4 | |
Record name | 6-(Aminomethyl)-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(aminomethyl)naphthalen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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